molecular formula C20H24N2O4 B8143980 Methylaminodesacetylcolchicide

Methylaminodesacetylcolchicide

Cat. No.: B8143980
M. Wt: 356.4 g/mol
InChI Key: LAQDWSHXWXOTDO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylaminodesacetylcolchicide is a derivative of colchicine, an alkaloid known for its medicinal properties, particularly in the treatment of gout and familial Mediterranean fever

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylaminodesacetylcolchicide typically involves the modification of colchicine through a series of chemical reactions. One common method includes the acetylation of colchicine followed by methylation and subsequent deacetylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylaminodesacetylcolchicide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

Methylaminodesacetylcolchicide exhibits potent anticancer effects, primarily through its action as an antimitotic agent. It binds to β-tubulin, inhibiting microtubule polymerization, which is crucial for cell division. This property makes it a candidate for cancer therapies, especially against resistant cancer cell lines.

In Vitro Studies

Several studies have demonstrated the cytotoxicity of this compound against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • LoVo (colon cancer)
  • LoVo/DX (doxorubicin-resistant colon cancer)

For instance, derivatives of this compound have shown lower IC50 values compared to traditional chemotherapeutics like doxorubicin and cisplatin, indicating higher potency with potentially reduced toxicity .

CompoundCell LineIC50 (nM)
This compoundA5494.6
This compoundMCF-71.6
This compoundLoVo0.1
DoxorubicinLoVo/DX702.2

Toxicity Profile

One of the significant advantages of this compound over colchicine is its reduced toxicity profile. Traditional colchicine has been associated with severe side effects, limiting its clinical use. However, studies indicate that this compound derivatives possess lower toxicity while retaining strong anticancer activity .

Acute Toxicity Studies

Research involving acute toxicity assessments has shown that the LD50 values for this compound are significantly higher than those for colchicine, suggesting a safer therapeutic index for potential use in clinical settings .

Future Directions and Case Studies

The promising results from preclinical studies advocate for further exploration of this compound in clinical trials. Research is ongoing to evaluate its efficacy in vivo and to assess its potential as part of combination therapies for enhanced anticancer effects.

Notable Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • A study demonstrated that a specific derivative showed an IC50 value of 0.1 nM against LoVo cells, suggesting it could be a leading candidate for further development .
  • Another investigation into structural modifications revealed that certain derivatives could significantly improve selectivity and potency against various cancer types while minimizing side effects .

Mechanism of Action

The mechanism of action of methylaminodesacetylcolchicide involves the disruption of microtubule formation, similar to colchicine. This disruption leads to the inhibition of cell division and has significant implications in cancer therapy. The compound targets tubulin, a protein that is essential for microtubule assembly, thereby preventing the formation of the mitotic spindle and arresting cells in the M phase of the cell cycle .

Comparison with Similar Compounds

Methylaminodesacetylcolchicide is structurally similar to other colchicine derivatives and vinca alkaloids such as vinblastine, vincristine, and vindesine. These compounds also target tubulin and disrupt microtubule formation, but this compound has unique properties that may offer advantages in specific therapeutic contexts .

List of Similar Compounds

  • Colchicine
  • Vinblastine
  • Vincristine
  • Vindesine
  • Vinorelbine
  • Vincamine

Conclusion

This compound is a compound of significant interest due to its potential applications in various scientific fields. Its unique chemical properties and mechanism of action make it a valuable tool in research and a promising candidate for therapeutic development.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methylaminodesacetylcolchicide, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves [describe general steps, e.g., aminomethylation of desacetylcolchicine derivatives under controlled pH and temperature]. To ensure reproducibility, document reagent purity (e.g., ≥95% by HPLC), solvent systems, and reaction conditions (time, temperature, catalysts). Characterize intermediates and final compounds using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity (>98%). Provide spectral data in supplementary materials to allow independent verification .

Q. Which analytical techniques are most reliable for assessing the purity and structural identity of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • Chromatography : HPLC with UV/Vis detection (≥95% purity threshold).
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis, FT-IR for bond vibrations.
  • Mass Spectrometry : HRMS to confirm molecular formula.
    Cross-validate results with melting point analysis and X-ray crystallography (if crystalline). Report all parameters (e.g., column type, mobile phase) to enable replication .

Q. How can researchers efficiently locate prior studies on this compound in academic databases?

  • Methodological Answer : Use CAS Registry Numbers (if available) for precise searches in SciFinder or Reaxys. For broader databases (Web of Science, PubMed), combine IUPAC names with keywords like "cytotoxicity" or "tubulin binding." Filter results by study type (e.g., in vitro, in vivo) and publication date (last 10 years). Cross-reference citations in review articles for foundational papers .

Q. What minimal experimental details should be included in publications to ensure methodological transparency?

  • Methodological Answer : Specify:

  • Chemical sources : Vendor names, batch numbers, purity grades.
  • Instrumentation : Model numbers, calibration protocols (e.g., NMR referencing).
  • Statistical methods : Software (e.g., GraphPad Prism), tests used (ANOVA, t-test), significance thresholds (e.g., p < 0.05).
    Provide raw data for key experiments in supplementary files .

Q. How should researchers design initial cytotoxicity assays for this compound?

  • Methodological Answer : Use established cell lines (e.g., HeLa, MCF-7) with positive (e.g., paclitaxel) and negative controls (DMSO vehicle). Test a concentration range (e.g., 1 nM–100 µM) over 48–72 hours. Measure viability via MTT or resazurin assays. Triplicate experiments and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved across studies?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., identical cell lines, incubation times). Use siRNA knockdown or CRISPR-edited models to isolate target pathways (e.g., tubulin polymerization vs. kinase inhibition). Perform meta-analyses to identify variables (e.g., solvent effects, assay endpoints) contributing to discrepancies .

Q. What statistical approaches are critical for validating dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. response) to calculate IC₅₀. Use bootstrapping to assess parameter uncertainty. For in vivo data, employ mixed-effects models to account for inter-subject variability. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on statistical significance .

Q. How can researchers optimize this compound’s bioavailability in preclinical models?

  • Methodological Answer : Evaluate physicochemical properties (logP, solubility) early. Use pro-drug strategies (e.g., esterification) or nanoformulations (liposomes, polymeric nanoparticles) to enhance absorption. Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS in plasma and tissues. Compare routes of administration (oral vs. intravenous) for efficacy .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents at C7 or C10). Test analogs in parallel assays (e.g., tubulin polymerization inhibition, apoptosis induction). Use computational tools (molecular docking, QSAR models) to predict binding affinities. Validate predictions with mutagenesis studies or cryo-EM structures .

Q. How should cross-species toxicogenomic data for this compound be interpreted?

  • Methodological Answer : Leverage databases like Comparative Toxicogenomics Database (CTD) to identify conserved pathways (e.g., oxidative stress, DNA damage). Perform RNA-seq on liver/kidney tissues from rodent and non-rodent models. Use pathway enrichment analysis (KEGG, GO terms) to highlight species-specific vulnerabilities. Correlate findings with histopathology and clinical chemistry data .

Q. Notes for Implementation

  • Data Presentation : Use tables to summarize IC₅₀ values across cell lines (include SEM, n ≥ 3). For structural data, deposit crystallographic coordinates in public repositories (e.g., CCDC).
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and include IACUC approval numbers .
  • Software Tools : Cite specialized software (e.g., Schrödinger Suite for docking, MetaboAnalyst for metabolomics) with version numbers .

Properties

IUPAC Name

(7S)-7-amino-1,2,3-trimethoxy-10-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-22-15-8-6-12-13(10-16(15)23)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3,(H,22,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDWSHXWXOTDO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylaminodesacetylcolchicide
Reactant of Route 2
Reactant of Route 2
Methylaminodesacetylcolchicide
Reactant of Route 3
Methylaminodesacetylcolchicide
Reactant of Route 4
Methylaminodesacetylcolchicide
Reactant of Route 5
Reactant of Route 5
Methylaminodesacetylcolchicide
Reactant of Route 6
Reactant of Route 6
Methylaminodesacetylcolchicide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.